2-(4-Nitrophenyl)propan-2-amine hydrochloride
Description
2-(4-Nitrophenyl)propan-2-amine hydrochloride is a substituted phenethylamine derivative featuring a nitro group (-NO₂) at the para position of the phenyl ring and a secondary amine hydrochloride salt. The nitro group confers strong electron-withdrawing properties, influencing reactivity, solubility, and biological interactions compared to other substituents like halogens or methoxy groups .
Properties
IUPAC Name |
2-(4-nitrophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-9(2,10)7-3-5-8(6-4-7)11(12)13;/h3-6H,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZQZCYMSGZZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)propan-2-amine hydrochloride typically involves the nitration of a suitable precursor followed by amination. One common method involves the nitration of 4-nitroacetophenone, followed by reduction to the corresponding amine and subsequent conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 2-(4-Aminophenyl)propan-2-amine.
Substitution: Various substituted amines depending on the reagents used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
2-(4-Nitrophenyl)propan-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The amine group can form hydrogen bonds and ionic interactions with various targets, influencing their activity and function.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The following table summarizes key structural analogs, highlighting substituent effects on molecular properties:
Pharmacological and Chemical Behavior
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitro group in the target compound enhances acidity of the amine (pKa reduction) and may increase metabolic susceptibility to nitroreduction compared to 4-fluoro (moderate electron withdrawal) or 4-methoxy (electron donation) analogs .
Pharmacological Activity :
- Ortetamine HCl (2-methylphenyl analog) is a controlled stimulant, suggesting that substituent position (ortho vs. para) and electronic properties significantly influence legal status and biological activity .
- Nitro Group Implications : The nitro group may confer unique redox properties or toxicity risks, as seen in nitroaromatic pharmaceuticals requiring careful metabolic profiling .
Stability and Degradation
- Nitro-substituted compounds often require storage under inert conditions to prevent degradation, unlike halogenated analogs with greater stability .
Biological Activity
2-(4-Nitrophenyl)propan-2-amine hydrochloride, also known as a nitrophenyl-containing amine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a propan-2-amine backbone substituted with a 4-nitrophenyl group, which is significant for its reactivity and biological effects. This article explores the biological activity of this compound, detailing its antimicrobial properties, antioxidant activity, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₉H₁₂N₂O₂·HCl. The presence of the nitrophenyl group is crucial as it influences the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 196.66 g/mol |
| Melting Point | 170-172 °C |
| Solubility | Soluble in water |
| pKa | Approximately 9.0 |
Antimicrobial Properties
Research indicates that nitrophenyl-containing compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluating the antibacterial activity of various nitrophenyl derivatives found that this compound demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL .
Antioxidant Activity
Compounds with nitro groups have been reported to possess antioxidant properties, which are essential for neutralizing free radicals in biological systems. The antioxidant activity of this compound can be attributed to its ability to donate electrons and stabilize free radicals.
Research Findings:
A comparative study on various nitrophenyl compounds indicated that those with electron-withdrawing groups like nitro exhibited enhanced radical scavenging activity .
Mechanistic Insights
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity: It can compromise bacterial membrane integrity, leading to cell lysis.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications at the para position of the phenyl ring significantly influence its antimicrobial potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against MRSA |
| Alkyl substitutions | Altered solubility and bioavailability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
